4-Bromo-5,7-difluoroquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Bromo-5,7-difluoroquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties .
Preparation Methods
The synthesis of ethyl 4-bromo-5,7-difluoroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzonitrile derivatives with appropriate brominating and fluorinating agents under controlled conditions . Industrial production methods may involve large-scale reactions using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4-Bromo-5,7-difluoroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines under specific conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Scientific Research Applications
4-Bromo-5,7-difluoroquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Materials Science: It is employed in the development of liquid crystals and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
4-Bromo-5,7-difluoroquinoline-3-carboxylic acid ethyl ester can be compared with other fluorinated quinolines, such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar in structure but with different halogen substitutions, leading to variations in biological activity and chemical reactivity.
This compound: Another fluorinated quinoline with distinct properties and applications.
The uniqueness of ethyl 4-bromo-5,7-difluoroquinoline-3-carboxylate lies in its specific halogenation pattern, which imparts unique electronic and steric properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1242260-70-3 |
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Molecular Formula |
C12H8BrF2NO2 |
Molecular Weight |
316.102 |
IUPAC Name |
ethyl 4-bromo-5,7-difluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8BrF2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3 |
InChI Key |
WELDDWZPNLGZFX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Br)F)F |
Synonyms |
4-Bromo-5,7-difluoroquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
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